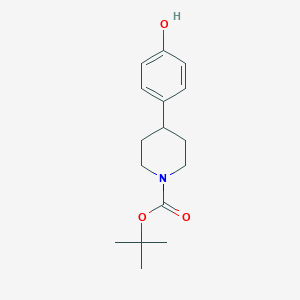

tert-Butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3/c1-16(2,3)20-15(19)17-10-8-13(9-11-17)12-4-6-14(18)7-5-12/h4-7,13,18H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUUQNEXFGPWNPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80598551 | |

| Record name | tert-Butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149377-19-5 | |

| Record name | tert-Butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

tert-Butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate synthesis pathway

An In-depth Technical Guide on the Synthesis of tert-Butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate

Introduction

This compound, also known as N-Boc-4-(4-hydroxyphenyl)piperidine, is a valuable heterocyclic building block in medicinal chemistry and pharmaceutical development. The piperidine scaffold is a prevalent feature in numerous approved drugs, imparting favorable pharmacokinetic properties such as enhanced solubility and metabolic stability. The presence of a hydroxyl group on the phenyl ring and a Boc (tert-butoxycarbonyl) protecting group on the piperidine nitrogen makes this compound a versatile intermediate for creating complex molecular architectures, particularly for agents targeting the central nervous system.

This technical guide outlines the primary synthetic pathways for this compound, providing detailed experimental protocols, quantitative data summaries, and workflow diagrams for researchers, scientists, and drug development professionals.

Core Synthetic Strategies

The synthesis of the target compound can be approached via two principal retrosynthetic routes:

-

Pathway 1: Boc Protection. This route involves the direct protection of the commercially available or pre-synthesized 4-(4-hydroxyphenyl)piperidine with a tert-butoxycarbonyl (Boc) group.

-

Pathway 2: Aryl Group Introduction. This strategy begins with a pre-protected piperidine ring, such as N-Boc-4-piperidone, followed by the introduction of the 4-hydroxyphenyl moiety, often involving an organometallic addition and subsequent functional group manipulations.

Synthesis Pathway 1: Boc Protection of 4-(4-Hydroxyphenyl)piperidine

This is the most direct and convergent approach, assuming the availability of the starting material, 4-(4-hydroxyphenyl)piperidine. The synthesis is a one-step protection reaction.

Caption: Boc protection of 4-(4-hydroxyphenyl)piperidine.

Experimental Protocol: Boc Protection

This protocol is adapted from a similar synthesis of N-Boc-4-hydroxypiperidine.[1]

-

Reaction Setup: To a 250 mL round-bottom flask, add 4-(4-hydroxyphenyl)piperidine (10.0 g, 56.4 mmol), methanol (100 mL), and potassium carbonate (K₂CO₃) (15.6 g, 112.8 mmol).

-

Reagent Addition: While stirring at room temperature (25-30°C), add di-tert-butyl dicarbonate ((Boc)₂O) (13.5 g, 62.0 mmol) to the suspension.

-

Reaction: Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: After completion, cool the reaction mixture to room temperature and filter off the insoluble solids.

-

Purification: Concentrate the filtrate under reduced pressure to obtain a viscous residue. Add petroleum ether (50-60 mL) to the residue and cool the mixture in an ice bath to induce crystallization.

-

Isolation: Collect the resulting white crystalline solid by vacuum filtration, wash with cold petroleum ether, and dry in a vacuum oven to yield the final product.

Synthesis Pathway 2: Arylation of N-Boc-4-piperidone

This pathway builds the molecule from a simpler, commercially available protected piperidone. It involves an initial Grignard reaction, followed by dehydration, reduction, and demethylation to reveal the phenol.

Caption: Multi-step synthesis from N-Boc-4-piperidone.

Experimental Protocol: Key Steps

Step 1: Grignard Reaction with 4-Bromoanisole

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare the Grignard reagent by adding a solution of 4-bromoanisole (10.3 g, 55.2 mmol) in dry tetrahydrofuran (THF, 50 mL) dropwise to a stirred suspension of magnesium turnings (1.4 g, 57.6 mmol) in dry THF (10 mL).

-

Addition: Cool a solution of N-Boc-4-piperidone (10.0 g, 50.2 mmol) in dry THF (100 mL) to 0°C.[2] Add the prepared Grignard reagent dropwise to this solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the mixture with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude tertiary alcohol intermediate.

Step 2: Demethylation[3]

-

Reaction Setup: Dissolve the product from the previous steps (tert-butyl 4-(4-methoxyphenyl)piperidine-1-carboxylate) (10.0 g, 31.1 mmol) in anhydrous dichloromethane (CH₂Cl₂) (100 mL) and cool to -78°C under a nitrogen atmosphere.

-

Reagent Addition: Add boron tribromide (BBr₃) (1.0 M solution in CH₂Cl₂, 37.3 mL, 37.3 mmol) dropwise, maintaining the low temperature.

-

Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight.

-

Work-up and Purification: Carefully quench the reaction by pouring it into an ice-water mixture. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes) to obtain the final compound.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the key synthetic steps. Yields are representative and can vary based on reaction scale and optimization.

| Step / Pathway | Starting Materials | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield | Citation |

| Pathway 1 | 4-(4-Hydroxyphenyl)piperidine | (Boc)₂O, K₂CO₃ | Methanol | Reflux | 6-8 | ~85-95% | [1][4] |

| Pathway 2.1 | N-Boc-4-piperidone, 4-Bromoanisole | Mg | THF | 0 to RT | 4-6 | >95% | [2] |

| Pathway 2.2 | tert-Butyl 4-(4-methoxyphenyl)piperidine-1-carboxylate | BBr₃ | CH₂Cl₂ | -78 to RT | 12-16 | ~70-85% | [3] |

General Experimental Workflow

The logical flow for a single synthetic step, from setup to final product analysis, is crucial for reproducibility and success.

Caption: Standard workflow for a single organic synthesis step.

References

In-Depth Technical Guide: Physicochemical Properties of Tert-butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of tert-butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate, a key building block in medicinal chemistry and drug development. This document details available data, experimental protocols, and the compound's relevance in synthetic and biological contexts.

Core Physicochemical Data

Table 1: Summary of Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 277.36 g/mol | Calculated |

| Molecular Formula | C₁₆H₂₃NO₃ | |

| Predicted Boiling Point | 407.3 ± 45.0 °C | ChemBK |

| Predicted Density | 1.121 ± 0.06 g/cm³ | ChemBK |

| Predicted XlogP | 3.0 | PubChemLite (for 3-substituted isomer) |

| Appearance | White to off-white solid | Generic data for similar compounds |

Spectroscopic Data

Detailed experimental spectral data for this compound is not widely published. However, based on its chemical structure, the expected spectral characteristics can be inferred.

Table 2: Expected Spectroscopic Data

| Technique | Expected Peaks/Signals |

| ¹H NMR | Signals corresponding to the tert-butyl group (singlet, ~1.5 ppm), piperidine ring protons (multiplets, 1.5-4.0 ppm), aromatic protons of the hydroxyphenyl group (doublets, ~6.7-7.1 ppm), and the hydroxyl proton (broad singlet). |

| ¹³C NMR | Resonances for the tert-butyl group carbons, piperidine ring carbons, and the aromatic carbons of the hydroxyphenyl group. |

| IR Spectroscopy | Characteristic absorption bands for the O-H stretch of the phenol, C-H stretches of the aliphatic and aromatic groups, the C=O stretch of the carbamate, and C-O stretches. |

| Mass Spectrometry | A molecular ion peak corresponding to the compound's molecular weight. |

Experimental Protocols

Detailed experimental protocols for the synthesis and property determination of this compound are not explicitly available. However, general methods for analogous piperidine derivatives can be adapted.

Synthesis of this compound

A plausible synthetic route involves the protection of the nitrogen atom of 4-(4-hydroxyphenyl)piperidine with a tert-butyloxycarbonyl (Boc) group.

General Protocol:

-

Dissolution: Dissolve 4-(4-hydroxyphenyl)piperidine in a suitable solvent such as a mixture of dioxane and water.

-

Base Addition: Add a base, for example, sodium hydroxide, to the solution to deprotonate the piperidine nitrogen.

-

Boc Protection: Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Workup: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

Experimental Workflow for Synthesis

Caption: A generalized workflow for the synthesis of this compound.

Determination of Physicochemical Properties

Standard analytical methods can be employed to determine the key physicochemical properties.

Melting Point Determination:

-

Methodology: Use a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated slowly. The temperature range over which the solid melts is recorded.

pKa Determination (Potentiometric Titration):

-

Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa value(s) can be determined from the inflection point(s) of the titration curve. The phenolic hydroxyl group and the piperidine nitrogen will have distinct pKa values.

Aqueous Solubility (Shake-Flask Method):

-

Equilibration: Add an excess amount of the solid compound to a known volume of water in a sealed flask.

-

Shaking: Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Caption: The role of the title compound as a starting material in a typical drug discovery process.

tert-butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate CAS number and structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identity and Structure

tert-Butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate is a disubstituted piperidine derivative featuring a Boc-protected nitrogen and a 4-hydroxyphenyl group at the 4-position. This unique structure makes it an attractive intermediate for the synthesis of more complex molecules, particularly in the design of novel therapeutic agents.

Chemical Structure:

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 149377-19-5 |

| Molecular Formula | C₁₆H₂₃NO₃ |

| Molecular Weight | 277.36 g/mol |

| IUPAC Name | This compound |

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature, a plausible and commonly employed synthetic route is the Suzuki-Miyaura cross-coupling reaction. This method is widely used for the formation of carbon-carbon bonds between aryl halides and boronic acids or esters.

Proposed Synthetic Pathway

A logical approach to synthesize the target compound involves the coupling of a protected piperidine boronic acid derivative with a suitable bromophenol derivative.

Caption: Proposed Suzuki-Miyaura coupling for synthesis.

Detailed Proposed Experimental Protocol

This protocol is a general guideline based on standard Suzuki-Miyaura coupling procedures for similar compounds. Optimization of reaction conditions may be necessary to achieve the best results.

Materials:

-

tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate

-

4-Bromophenol

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (1.0 eq), 4-bromophenol (1.1 eq), and potassium carbonate (3.0 eq).

-

Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 eq).

-

Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water.

-

Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Reaction: Heat the mixture to 80-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Quantitative Data (from Analogs)

As of this writing, specific quantitative data such as NMR and mass spectrometry for this compound are not available in the public domain. However, data for structurally similar compounds can provide an indication of expected spectral characteristics.

Table 2: Spectral Data of Analogous Compounds

| Compound | 1H NMR (CDCl₃, 400 MHz) δ (ppm) | 13C NMR (CDCl₃, 101 MHz) δ (ppm) |

| tert-butyl 4-(4-methoxyphenyl)piperidine-1-carboxylate | 7.18 (d, J = 8.6 Hz, 2H), 6.85 (d, J = 8.7 Hz, 2H), 4.20 (br s, 2H), 3.79 (s, 3H), 2.76 (t, J = 12.4 Hz, 2H), 2.58 (tt, J = 12.1, 3.7 Hz, 1H), 1.78 (d, J = 12.7 Hz, 2H), 1.58 (qd, J = 12.4, 4.3 Hz, 2H), 1.47 (s, 9H) | 158.0, 154.9, 134.9, 127.1, 113.8, 79.4, 55.2, 44.1, 42.1, 33.6, 28.5 |

| tert-butyl 4-(4-hydroxymethylphenyl)piperidine-1-carboxylate | 7.30 (d, J = 8.0 Hz, 2H), 7.20 (d, J = 8.0 Hz, 2H), 4.67 (s, 2H), 4.20 (br s, 2H), 2.77 (t, J = 12.4 Hz, 2H), 2.62 (tt, J = 12.1, 3.6 Hz, 1H), 1.79 (d, J = 12.8 Hz, 2H), 1.60 (qd, J = 12.4, 4.3 Hz, 2H), 1.47 (s, 9H) | 154.9, 142.0, 139.4, 128.8, 126.3, 79.4, 46.0, 44.0, 42.3, 33.5, 28.5 |

Applications in Research and Drug Development

This compound serves as a versatile intermediate in the synthesis of a wide range of biologically active molecules. The piperidine scaffold is a common motif in many approved drugs, and the presence of the protected nitrogen and the functionalizable phenol group allows for diverse chemical modifications.

Logical Relationship in Drug Discovery

The utility of this compound can be visualized as a key step in a typical drug discovery workflow.

Caption: Role in a drug discovery workflow.

No specific signaling pathways involving the direct action of this compound have been identified in the literature. Its primary role is that of a precursor to more complex and biologically active molecules.

Conclusion

This compound is a strategically important chemical intermediate with significant potential in the field of drug discovery. While detailed experimental data for this specific compound is sparse, this guide provides a robust framework for its synthesis and characterization based on established chemical principles and data from close analogs. Its versatile structure allows for the generation of diverse chemical libraries, paving the way for the discovery of novel therapeutic agents. Further research into the synthesis and applications of this compound is warranted to fully exploit its potential in medicinal chemistry.

The Enigmatic Core: A Technical Guide to tert-butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate and its Emergence as a Scaffold for Potent NMDA Receptor Antagonists

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

tert-butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate, a synthetically versatile piperidine derivative, has garnered significant attention within the medicinal chemistry landscape. While direct pharmacological activity of this compound remains largely uncharacterized, its pivotal role as a key intermediate in the development of potent and selective N-methyl-D-aspartate (NMDA) receptor antagonists is well-documented. This technical guide provides an in-depth exploration of the core mechanism of action not of the title compound itself, but of the pharmacologically active agents derived from it. We will delve into the quantitative data, experimental protocols, and signaling pathways associated with its N-substituted analogs, which exhibit high affinity for the NR1A/2B subtype of the NMDA receptor. This document serves as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics targeting glutamatergic neurotransmission.

Introduction: A Tale of a Synthetic Intermediate

This compound is a heterocyclic compound featuring a 4-(4-hydroxyphenyl)piperidine core structure with a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen. This Boc group, while rendering the molecule stable and ideal for synthetic manipulations, is a critical determinant of its pharmacological profile. The bulky and electron-withdrawing nature of the Boc group generally precludes the direct, high-affinity interaction with biological targets that is observed in its deprotected and subsequently N-substituted counterparts.

The true value of this molecule lies in its utility as a scaffold. Removal of the Boc group unveils a secondary amine that serves as a handle for the introduction of various substituents. It is these N-substituted derivatives that have emerged as a class of potent and selective antagonists of the NMDA receptor, a key player in excitatory synaptic transmission in the central nervous system.

The Core Mechanism of Action: Targeting the NMDA Receptor

The primary mechanism of action for the pharmacologically active derivatives of this compound is the antagonism of the NMDA receptor, specifically the NR1A/2B subtype.[1] The NMDA receptor is a ligand-gated ion channel that is activated by the binding of glutamate and a co-agonist, typically glycine or D-serine. Upon activation, the channel opens, allowing the influx of Ca²⁺ ions, which triggers a cascade of downstream signaling events crucial for synaptic plasticity, learning, and memory.

However, excessive activation of NMDA receptors can lead to excitotoxicity, a process implicated in a variety of neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. The N-substituted 4-(4-hydroxyphenyl)piperidine derivatives act as non-competitive antagonists, binding to a site on the receptor complex distinct from the glutamate or glycine binding sites, thereby inhibiting ion flux and mitigating excitotoxic damage.[1]

Signaling Pathway of NMDA Receptor Antagonism

The antagonistic action of N-substituted 4-(4-hydroxyphenyl)piperidine derivatives on the NMDA receptor interrupts the canonical signaling cascade. The following diagram illustrates the point of intervention.

Quantitative Data: Potency of N-Substituted Derivatives

The potency of various N-substituted 4-(4-hydroxyphenyl)piperidine derivatives as NMDA receptor antagonists has been quantified through in vitro electrophysiology studies. The following table summarizes the IC₅₀ values for the inhibition of the NR1A/2B NMDA receptor subtype.[1]

| Compound ID | N-Substituent | IC₅₀ (µM) at NR1A/2B |

| 21 | 4-phenylbutyl | 0.022 |

| 33 | 3-phenylpropyl (on 4-(4-hydroxybenzyl)piperidine) | 0.059 |

| 40 | 4-phenylbutyl (on 3-(4-hydroxyphenyl)pyrrolidine) | 0.017 |

| (+/-)-27 | 4-(4-hydroxyphenyl)-3-hydroxy-4-phenylbutyl | 0.026 |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of N-substituted 4-(4-hydroxyphenyl)piperidine derivatives.

Synthesis of N-Substituted 4-(4-hydroxyphenyl)piperidines[1]

This protocol outlines the general procedure for the alkylation of the piperidine nitrogen after deprotection of the Boc group.

Workflow Diagram:

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (CH₂Cl₂)

-

Appropriate alkyl halide (e.g., 1-bromo-4-phenylbutane)

-

Base (e.g., triethylamine or potassium carbonate)

-

Solvent (e.g., acetonitrile or DMF)

Procedure:

-

Deprotection: Dissolve this compound in dichloromethane. Add trifluoroacetic acid dropwise at 0 °C and stir the reaction mixture at room temperature until TLC analysis indicates complete consumption of the starting material.

-

Work-up: Concentrate the reaction mixture under reduced pressure. Neutralize the residue with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 4-(4-hydroxyphenyl)piperidine.

-

N-Alkylation: Dissolve the deprotected piperidine intermediate in a suitable solvent (e.g., acetonitrile). Add the desired alkyl halide and a base (e.g., potassium carbonate). Heat the reaction mixture at reflux until the reaction is complete as monitored by TLC.

-

Purification: After cooling to room temperature, filter the reaction mixture and concentrate the filtrate. Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted 4-(4-hydroxyphenyl)piperidine.

Electrophysiological Recordings in Xenopus Oocytes[1]

This protocol describes the method used to determine the potency of the compounds as NMDA receptor antagonists.

Materials:

-

Xenopus laevis oocytes

-

cRNA for rat NR1A and NR2B NMDA receptor subunits

-

Voltage-clamp amplifier and data acquisition system

-

Perfusion system

-

Recording solution (e.g., Ba²⁺-containing frog Ringer's solution)

-

NMDA and glycine solutions

-

Test compound solutions

Procedure:

-

Oocyte Preparation and Injection: Surgically remove oocytes from anesthetized Xenopus laevis frogs. Prepare and inject the oocytes with a mixture of cRNAs encoding the NR1A and NR2B subunits. Incubate the oocytes for 2-7 days to allow for receptor expression.

-

Two-Electrode Voltage Clamp: Place an oocyte in a recording chamber and impale it with two microelectrodes filled with KCl. Clamp the oocyte membrane potential at a holding potential of -70 mV.

-

Drug Application: Perfuse the oocyte with the recording solution. Apply NMDA and glycine to elicit an inward current. Once a stable baseline current is achieved, co-apply the test compound with NMDA and glycine.

-

Data Analysis: Measure the peak inward current in the presence and absence of the test compound. Calculate the percentage of inhibition for each concentration of the test compound. Construct a concentration-response curve and determine the IC₅₀ value by fitting the data to a sigmoidal dose-response equation.

Conclusion

While this compound itself does not appear to possess significant intrinsic pharmacological activity, its role as a foundational scaffold for the synthesis of potent and selective NMDA receptor antagonists is of paramount importance in the field of neuroscience and drug discovery. The N-substituted derivatives of this core structure have demonstrated high affinity for the NR1A/2B subtype of the NMDA receptor, a target of considerable therapeutic interest for a range of neurological disorders. The data and protocols presented in this guide provide a comprehensive overview for researchers aiming to leverage this chemical entity in the development of novel central nervous system therapeutics. Further investigation into the structure-activity relationships of novel N-substituents may yield even more potent and selective modulators of NMDA receptor function.

References

A Comprehensive Technical Review of tert-butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate is a synthetic heterocyclic compound that has garnered significant interest in medicinal chemistry and drug discovery. Its rigid piperidine core, coupled with a functionalizable phenol group and a readily cleavable tert-butyloxycarbonyl (Boc) protecting group, makes it a versatile intermediate in the synthesis of a wide range of biologically active molecules. This technical guide provides an in-depth review of the synthesis, known biological activities, and therapeutic potential of this compound and its derivatives, with a particular focus on their role as modulators of opioid receptors. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the development of novel therapeutics.

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes, most commonly involving the addition of a phenyl group to a protected piperidone core. A general and efficient method is the Grignard reaction, which utilizes the nucleophilic addition of a phenylmagnesium halide to 1-Boc-4-piperidone.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol is adapted from methodologies described for the synthesis of structurally similar 4-aryl-4-hydroxypiperidine derivatives.

Materials:

-

4-Bromophenol

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

1-Boc-4-piperidone (tert-butyl 4-oxopiperidine-1-carboxylate)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed. A solution of 4-bromophenol in anhydrous THF is added dropwise via the dropping funnel. The reaction is initiated, if necessary, by gentle heating or the addition of a small crystal of iodine. Once the reaction starts, the remaining 4-bromophenol solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent, 4-(hydroxyphenyl)magnesium bromide.

-

Reaction with 1-Boc-4-piperidone: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of 1-Boc-4-piperidone in anhydrous THF is then added dropwise. The reaction mixture is stirred at 0 °C for one hour and then allowed to warm to room temperature and stirred for an additional 2-3 hours.

-

Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford tert-butyl 4-(4-hydroxyphenyl)-4-hydroxypiperidine-1-carboxylate.

-

Dehydroxylation (if necessary): In some synthetic schemes, the tertiary alcohol is removed. This can be achieved through a variety of methods, such as reduction with a silane reagent in the presence of a strong acid.

Data Presentation: Biological Activity of Structurally Related Compounds

While specific quantitative data for the title compound is not extensively available in the public domain, the 4-(hydroxyphenyl)piperidine scaffold is a key pharmacophore in a number of potent and selective kappa opioid receptor (KOR) antagonists. The following table summarizes the in vitro biological activity of several representative N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine derivatives, which are structurally related to the core of our compound of interest. This data provides valuable insights into the potential biological profile of derivatives of this compound.

| Compound ID | N-Substituent | KOR Ke (nM) | µ-OR Selectivity (KOR Ke / µ-OR Ke) | δ-OR Selectivity (KOR Ke / δ-OR Ke) | Reference |

| JDTic | (1S)-1-{[(3R,4R)-...]-2-methylpropyl} | 0.03 | 100 | 793 | [1] |

| Analog 1 | Phenylpropyl | 1.57 | - | - | [2] |

| Analog 2 | Cyclohexylmethyl | 0.14 | 1730 | 4570 | [3] |

| LY255582 | (3S)-3-hydroxy-3-cyclohexylpropyl | 0.14 | - | - | [4] |

Ke represents the equilibrium dissociation constant for an antagonist, a measure of its binding affinity.

Signaling Pathways and Experimental Workflows

The biological activity of the 4-(hydroxyphenyl)piperidine scaffold, particularly its role in modulating the kappa opioid receptor, can be understood within the context of G protein-coupled receptor (GPCR) signaling. KORs are Gi/o-coupled GPCRs, and their activation by endogenous ligands like dynorphin initiates a signaling cascade that leads to various cellular responses. Antagonists containing the 4-(hydroxyphenyl)piperidine moiety block this signaling pathway.

Kappa Opioid Receptor Antagonist Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the kappa opioid receptor and the point of intervention for an antagonist.

Caption: Kappa Opioid Receptor (KOR) antagonist signaling pathway.

Experimental Workflow: Evaluating KOR Antagonist Activity

The following diagram outlines a typical experimental workflow for assessing the kappa opioid receptor antagonist activity of a novel compound derived from this compound.

Caption: Workflow for KOR antagonist evaluation.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its core structure is present in a class of potent and selective kappa opioid receptor antagonists, highlighting its therapeutic potential for the treatment of a range of central nervous system disorders, including depression, anxiety, and substance abuse disorders. The synthetic accessibility of this compound, coupled with the established biological importance of its derivatives, ensures that it will remain a key intermediate in the ongoing quest for novel and improved therapeutics. This technical guide has provided a comprehensive overview of the current knowledge surrounding this important molecule, offering a foundation for future research and development endeavors in this promising area of drug discovery.

References

An In-depth Technical Guide on the NMR and Mass Spectrometry Data for tert-butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the compound tert-butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate. Due to the absence of a publicly available, unified experimental dataset for this specific molecule, this guide presents representative data synthesized from spectral information of structurally related compounds and established principles of spectroscopic analysis. The experimental protocols provided are based on standard methodologies for the characterization of small organic molecules.

Compound Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₁₆H₂₃NO₃

-

Molecular Weight: 277.36 g/mol

-

Structure:

Representative NMR Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are estimated based on the analysis of its constituent fragments: a 4-substituted piperidine ring, an N-tert-butoxycarbonyl (Boc) protecting group, and a para-substituted phenol.

Table 1: Representative ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.10 | d | 2H | Ar-H (ortho to OH) |

| ~6.75 | d | 2H | Ar-H (meta to OH) |

| ~4.90 | s (br) | 1H | Ar-OH |

| ~4.15 | m (br) | 2H | Piperidine-H (axial, C2/C6) |

| ~2.75 | m (br) | 2H | Piperidine-H (equatorial, C2/C6) |

| ~2.60 | tt | 1H | Piperidine-H (C4) |

| ~1.80 | m | 2H | Piperidine-H (equatorial, C3/C5) |

| ~1.55 | m | 2H | Piperidine-H (axial, C3/C5) |

| 1.47 | s | 9H | tert-butyl-H |

Table 2: Representative ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~155.0 | C=O (Boc) |

| ~154.5 | Ar-C (C-OH) |

| ~134.0 | Ar-C (ipso to piperidine) |

| ~128.0 | Ar-CH (ortho to OH) |

| ~115.5 | Ar-CH (meta to OH) |

| ~79.5 | C(CH₃)₃ (Boc) |

| ~44.0 | Piperidine-CH₂ (C2/C6) |

| ~42.0 | Piperidine-CH (C4) |

| ~33.0 | Piperidine-CH₂ (C3/C5) |

| 28.4 | C(CH₃)₃ (Boc) |

Representative Mass Spectrometry Data

The following table outlines the expected major ions in the electrospray ionization (ESI) mass spectrum of this compound in positive ion mode.

Table 3: Representative ESI-MS Data

| m/z | Ion |

| 278.17 | [M+H]⁺ |

| 222.15 | [M+H - C₄H₈]⁺ or [M+H - isobutylene]⁺ |

| 178.12 | [M+H - Boc]⁺ |

| 107.08 | [HOC₆H₄CH₂]⁺ |

Experimental Protocols

The following are detailed, generalized protocols for acquiring NMR and mass spectrometry data for a compound such as this compound.

4.1 NMR Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

-

Solvent: CDCl₃ with 0.03% TMS as an internal standard.

-

Temperature: 298 K.

-

Number of Scans: 16 to 64, depending on sample concentration.

-

Relaxation Delay: 1.0 - 2.0 seconds.

-

Acquisition Time: 3-4 seconds.

-

Spectral Width: -2 to 12 ppm.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency).

-

Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').

-

Solvent: CDCl₃.

-

Temperature: 298 K.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2.0 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: 0 to 220 ppm.

-

4.2 Mass Spectrometry (Electrospray Ionization - ESI)

-

Sample Preparation:

-

Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent. A small amount of formic acid (0.1%) may be added to promote protonation.[1]

-

-

Instrumentation and Parameters:

-

Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or triple quadrupole mass spectrometer equipped with an ESI source.

-

Ionization Mode: Positive ion mode.

-

Capillary Voltage: 3.0 - 4.5 kV.

-

Drying Gas (N₂): Flow rate of 5-10 L/min at a temperature of 250-350 °C.

-

Nebulizer Pressure: 1-2 Bar.

-

Mass Range: m/z 50-500.

-

Data Acquisition: Full scan mode.

-

Visualizations

5.1 Experimental Workflow

The following diagram illustrates a standard workflow for the synthesis and characterization of an organic compound like this compound.

Caption: Experimental workflow for synthesis and characterization.

5.2 Structural Correlation Diagram

This diagram illustrates the correlation between the key structural fragments of the molecule and their expected spectroscopic signatures.

Caption: Correlation of structure with spectroscopic data.

References

Solubility Profile of tert-butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of tert-butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. Understanding the solubility of this compound is crucial for optimizing reaction conditions, purification processes, and formulation development. This document details experimental methodologies for solubility determination, presents available solubility data, and illustrates a general synthetic workflow.

Introduction

This compound, also known as N-Boc-4-(4-hydroxyphenyl)piperidine, is a heterocyclic compound widely used as a building block in the synthesis of various biologically active molecules. Its structure, featuring a piperidine ring, a Boc-protecting group, and a hydroxyphenyl moiety, imparts a specific solubility profile that dictates its handling and application in medicinal chemistry. The presence of both polar (hydroxyl group) and non-polar (tert-butyl and phenyl groups) functionalities suggests a varied solubility in different solvent systems. The hydroxyl groups are expected to enhance solubility in aqueous and protic solvents, while the Boc and phenyl groups contribute to its lipophilicity, favoring solubility in organic solvents.[1]

Solubility Data

| Solvent Class | Solvent | Expected Solubility |

| Alcohols | Methanol | Soluble |

| Ethanol | Soluble | |

| Halogenated | Dichloromethane | Soluble |

| Chloroform | Soluble | |

| Ethers | Tetrahydrofuran | Soluble |

| Ketones | Acetone | Soluble |

| Esters | Ethyl Acetate | Soluble |

| Apolar | Hexanes | Sparingly Soluble |

| Aqueous | Water | Sparingly Soluble |

Note: "Soluble" indicates that the compound is likely to dissolve to a significant extent, while "Sparingly Soluble" suggests low solubility. These are not quantitative measures.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

For the precise determination of thermodynamic solubility, the shake-flask method is a widely accepted and robust technique.[2] This method measures the equilibrium solubility of a compound in a given solvent at a specific temperature.

Objective: To determine the saturation concentration of this compound in various solvents.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, methanol, dichloromethane, etc.)

-

Scintillation vials with screw caps

-

Orbital shaker or vortex mixer

-

Thermostatically controlled environment (e.g., incubator or water bath)

-

Syringes and syringe filters (0.22 µm or 0.45 µm)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Solvent: Ensure all solvents are of high purity.

-

Addition of Excess Solute: To a series of vials, add a known volume of each solvent. Add an excess amount of this compound to each vial to ensure that a saturated solution is formed and solid material remains.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker within a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: After the equilibration period, cease agitation and allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant (the clear liquid phase) using a syringe.

-

Filtration: Immediately filter the collected supernatant through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Quantification:

-

Prepare a series of standard solutions of the compound with known concentrations in the respective solvent.

-

Analyze the filtered sample and the standard solutions using a validated HPLC or UV-Vis spectrophotometry method.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of the compound in the filtered sample by interpolating from the calibration curve.

-

-

Data Reporting: The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature. Report the solubility in units such as mg/mL or g/100 mL.

Visualization of Synthetic Workflow

The synthesis of N-Boc-4-arylpiperidines, such as this compound, often involves a multi-step process starting from readily available precursors. A general synthetic scheme can be visualized as a logical workflow.

Caption: A generalized workflow for the synthesis of N-Boc-4-arylpiperidines.

This diagram illustrates a common synthetic route where a 4-piperidone derivative undergoes N-protection with a Boc group, followed by a palladium-catalyzed cross-coupling reaction with an appropriate aryl partner (like an aryl halide or aryl boronic acid) to introduce the aryl moiety at the 4-position. The final step involves purification to yield the desired product.[3]

References

tert-butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate material safety data sheet (MSDS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data, physicochemical properties, and handling protocols for tert-butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate (CAS No. 149377-19-5). The information is compiled for professionals in research and drug development who require detailed and accurate data for experimental design and safety compliance.

Chemical Identification and Properties

This compound is a heterocyclic compound often utilized as a building block in the synthesis of pharmaceuticals and other complex organic molecules.

Table 1: Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 149377-19-5[1][2] |

| Molecular Formula | C₁₆H₂₃NO₃[1][3] |

| Molecular Weight | 277.36 g/mol [1][3] |

| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)O[3] |

| InChI | InChI=1S/C16H23NO3/c1-16(2,3)20-15(19)17-10-8-13(9-11-17)12-4-6-14(18)7-5-12/h4-7,13,18H,8-11H2,1-3H3 |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 49.77 Ų | Predicted[3] |

| LogP (Octanol-Water Partition Coefficient) | 3.5067 | Predicted[3] |

| Hydrogen Bond Donors | 1 | Predicted[3] |

| Hydrogen Bond Acceptors | 3 | Predicted[3] |

| Rotatable Bonds | 1 | Predicted[3] |

| Storage Temperature | 4°C, stored under nitrogen | [3] |

Hazard Identification and Safety Information

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

Table 3: GHS Hazard Classification

| Hazard Class | Hazard Statement |

| Skin Irritation | H315: Causes skin irritation. |

| Eye Irritation | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | H335: May cause respiratory irritation. |

Signal Word: Warning

Precautionary Statements:

-

P261: Avoid breathing dust, fume, gas, mist, vapors, or spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocols and Handling

While specific experimental protocols for the generation of all safety data are not publicly available, standardized tests such as those outlined by the OECD are typically used for determining physicochemical and toxicological properties. The following sections detail best practices for handling and storage based on the known hazards.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. However, the following PPE is generally recommended:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator with a particulate filter.

Engineering Controls

Work should be conducted in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards Arising from the Chemical: Emits toxic fumes under fire conditions, including carbon monoxide, carbon dioxide, and nitrogen oxides.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment. Avoid breathing dust and contact with skin and eyes.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Sweep up the material and place it in a suitable, closed container for disposal. Avoid generating dust.

Logical Workflow for Safe Chemical Handling

The following diagram illustrates the lifecycle of safe chemical handling in a laboratory setting, from procurement to disposal.

References

Potential Biological Targets of tert-butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the potential biological targets of tert-butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate. Extensive literature review reveals that this compound is primarily a versatile synthetic intermediate used in the development of pharmacologically active molecules. While direct biological activity data for the title compound is scarce, its core structure is a key pharmacophore in a range of derivatives targeting the opioid receptor family . This guide will focus on the opioid receptors as the principal biological targets of molecules derived from this scaffold, presenting quantitative binding and functional data for key derivatives, detailing relevant experimental protocols, and illustrating the associated signaling pathways.

Core Structure and its Significance

This compound is a piperidine derivative characterized by a 4-hydroxyphenyl group at the 4-position and a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen. The Boc group enhances stability and allows for selective deprotection, making it a valuable building block in medicinal chemistry. The 4-hydroxyphenylpiperidine core is a well-established motif in the design of ligands for various biological targets, with the hydroxyl and phenyl groups capable of forming crucial hydrogen bonds and π-π interactions within receptor binding pockets.

Primary Biological Target Class: Opioid Receptors

Derivatives of the 4-(hydroxyphenyl)piperidine scaffold have been extensively investigated as ligands for the μ (mu), δ (delta), and κ (kappa) opioid receptors. These G-protein coupled receptors (GPCRs) are central to pain modulation, and are the targets of major analgesics like morphine and fentanyl.

Quantitative Data: Binding Affinities and Functional Activities of Derivatives

The most relevant quantitative data comes from studies on N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, which are close structural analogs. These compounds have been shown to act as pure opioid receptor antagonists. The data in the following table is derived from radioligand binding assays (Ki) and [³⁵S]GTPγS functional assays (Kb), which measure antagonist activity. Lower Ki and Kb values indicate higher binding affinity and antagonist potency, respectively.

| Compound | Target Receptor | Binding Affinity (Ki, nM) | Functional Antagonism (Kb, nM) |

| LY255582 ((3R,4R)-3,4-Dimethyl-1-[(3S)-3-hydroxy-3-cyclohexylpropyl-4-(3-hydroxyphenyl)piperidine) | μ-opioid | 0.04 | 0.04 |

| κ-opioid | 0.3 | 0.3 | |

| δ-opioid | 1.2 | 1.2 | |

| Alvimopan | μ-opioid | 0.77 | - |

| δ-opioid | 4.4 | - | |

| κ-opioid | 40 | - | |

| N-phenylpropyl-4-(3-hydroxyphenyl)piperidine | μ-opioid | 8.47 | 8.47 |

| δ-opioid | 34.3 | 34.3 | |

| κ-opioid | 36.8 | 36.8 | |

| N-methyl-trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine (LY99335) | μ-opioid | - | 508 |

| κ-opioid | - | 194 |

Data sourced from studies on N-substituted trans-3,4-dimethyl-4-(3'-hydroxyphenyl)piperidines and related compounds.[1][2][3]

Experimental Protocols

The determination of a compound's activity at opioid receptors involves two primary types of assays: radioligand binding assays to assess binding affinity and functional assays to determine whether the compound acts as an agonist or antagonist.

Radioligand Binding Assay (for Determining Binding Affinity, Ki)

This protocol outlines a competitive binding assay to determine the inhibition constant (Ki) of a test compound against an opioid receptor subtype.

Objective: To determine the binding affinity of a test compound for a specific opioid receptor (e.g., μ-opioid receptor).

Materials:

-

Receptor Source: Cell membranes from a stable cell line expressing the recombinant human opioid receptor (e.g., CHO-μOR).

-

Radioligand: A tritiated, high-affinity ligand for the target receptor (e.g., [³H]-DAMGO for μ-opioid receptor).[4]

-

Test Compound: The compound to be evaluated, dissolved in a suitable solvent.

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-selective opioid antagonist like Naloxone.[4]

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.[4]

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/B).

-

Scintillation Counter: For quantifying radioactivity.

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.[4]

-

Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane suspension.

-

Non-specific Binding: Assay buffer, radioligand, non-specific binding control (Naloxone), and membrane suspension.[4]

-

Competitive Binding: Assay buffer, radioligand, and serial dilutions of the test compound, and membrane suspension.

-

-

Incubation: Incubate the plate at room temperature for 60-120 minutes to reach binding equilibrium.[4][5]

-

Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using the cell harvester. This separates bound from unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove residual unbound radioligand.[5]

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in counts per minute (CPM).[4]

-

Data Analysis:

-

Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC50 (the concentration of test compound that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a Radioligand Binding Assay.

[³⁵S]GTPγS Binding Assay (for Determining Functional Activity)

This functional assay measures the activation of G-proteins upon receptor binding by an agonist. Antagonists will block the agonist-induced signal.

Objective: To determine if a test compound is an agonist, antagonist, or has no functional activity at an opioid receptor.

Materials:

-

Receptor Source: Cell membranes expressing the opioid receptor of interest.

-

[³⁵S]GTPγS: A non-hydrolyzable GTP analog.

-

GDP: Guanosine diphosphate, to ensure a basal state.

-

Agonist Control: A known agonist for the receptor (e.g., DAMGO for μ-opioid receptor).

-

Test Compound: The compound to be evaluated.

-

Assay Buffer: Typically 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgSO4, 0.2 mM EGTA, pH 7.4.[6]

-

Filtration Apparatus and Scintillation Counter.

Procedure:

-

Membrane Preparation: As described in the radioligand binding assay.

-

Assay Plate Setup:

-

Basal Binding: Membranes, assay buffer, GDP, and [³⁵S]GTPγS.

-

Agonist-Stimulated Binding: Membranes, assay buffer, GDP, [³⁵S]GTPγS, and a known agonist.

-

Test Compound (Agonist Mode): Membranes, assay buffer, GDP, [³⁵S]GTPγS, and serial dilutions of the test compound.

-

Test Compound (Antagonist Mode): Membranes, assay buffer, GDP, [³⁵S]GTPγS, a fixed concentration of a known agonist, and serial dilutions of the test compound.

-

-

Incubation: Incubate the plate at 30°C for 45-60 minutes.[6]

-

Filtration, Washing, and Counting: As described in the radioligand binding assay.

-

Data Analysis:

-

Agonist Activity: An increase in [³⁵S]GTPγS binding above basal levels indicates agonist activity. The EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) can be determined.

-

Antagonist Activity: Inhibition of the agonist-stimulated [³⁵S]GTPγS binding indicates antagonist activity. The IC50 can be determined and used to calculate the Kb (antagonist equilibrium dissociation constant).

-

Caption: Workflow for a [³⁵S]GTPγS Functional Assay.

Signaling Pathways Associated with Opioid Receptors

Upon activation by an agonist, opioid receptors, which are coupled to inhibitory G-proteins (Gi/o), initiate a cascade of intracellular events. Antagonists block these events by preventing agonist binding.

The primary signaling pathway involves the dissociation of the G-protein into its Gαi/o and Gβγ subunits.[7]

-

Gαi/o subunit: Inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Gβγ subunit:

-

Inhibits N-type voltage-gated calcium channels (CaV), reducing neurotransmitter release.

-

Activates G-protein-gated inwardly rectifying potassium channels (GIRK), causing hyperpolarization of the cell membrane and reducing neuronal excitability.[8]

-

In addition to this canonical pathway, opioid receptors can also signal through β-arrestin pathways, which are involved in receptor desensitization, internalization, and activation of other signaling cascades like the mitogen-activated protein kinase (MAPK) pathway.[9]

Caption: Opioid Receptor Signaling Pathways.

Conclusion

While this compound itself is best classified as a synthetic building block, its core structure is integral to the design of potent opioid receptor modulators. The primary biological targets for derivatives of this compound are the μ, δ, and κ opioid receptors. The provided quantitative data for key antagonist derivatives, along with detailed protocols for binding and functional assays, offer a robust framework for researchers in drug discovery and development to explore this chemical space further. Understanding the downstream signaling pathways of these receptors is critical for elucidating the full pharmacological profile of novel ligands derived from this versatile scaffold.ating the full pharmacological profile of novel ligands derived from this versatile scaffold.

References

- 1. The Discovery and Development of the N-Substituted trans-3,4-Dimethyl-4-(3′-hydroxyphenyl)piperidine Class of Pure Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 9. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Characterization of Tert-butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of tert-butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate and its analogs. This class of compounds serves as a crucial scaffold in medicinal chemistry, forming the core of various biologically active molecules. This document details common synthetic routes, presents characterization data in a structured format, and explores relevant biological signaling pathways.

Introduction

The 4-arylpiperidine moiety is a privileged scaffold in drug discovery, appearing in a wide range of therapeutics targeting the central nervous system (CNS) and other biological systems. The this compound core, with its protected piperidine nitrogen and functionalized phenyl ring, offers a versatile platform for the synthesis of diverse chemical libraries. The tert-butyloxycarbonyl (Boc) protecting group provides stability during synthetic transformations and can be readily removed under acidic conditions, allowing for further derivatization of the piperidine nitrogen.[1] The phenolic hydroxyl group on the phenyl ring is a key site for modification and interaction with biological targets.

Analogs of this core structure have been investigated for a variety of pharmacological activities, including as intermediates in the synthesis of potent drugs like the anticancer agent Vandetanib and synthetic opioids like Fentanyl.[2][3] Their structural similarity to endogenous ligands allows them to interact with various receptors and enzymes, making them valuable tools in the development of novel therapeutics. This guide will focus on the key synthetic methodologies for preparing these analogs and the analytical techniques used for their characterization.

Synthetic Methodologies

The synthesis of this compound analogs typically involves a few key strategic steps: N-protection of the piperidine ring, introduction of the aryl group at the 4-position, and subsequent modifications of the aryl substituent.

N-Boc Protection

The initial step in many synthetic routes is the protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group. This is typically achieved by reacting the corresponding piperidine precursor with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.

Arylation of the Piperidine Ring

Two powerful palladium-catalyzed cross-coupling reactions are commonly employed to introduce the 4-hydroxyphenyl group or its precursors onto the piperidine ring: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. In this context, it is used to couple a piperidine-based boronic acid or ester with an aryl halide (or triflate). This method is particularly useful for creating a direct bond between the piperidine ring and the phenyl group.

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds.[3][4] This reaction is employed to couple an amine with an aryl halide, which is an effective strategy for synthesizing 4-anilino-piperidine derivatives, key intermediates for various pharmaceuticals.

Synthesis of Key Analogs

The following sections provide an overview of the synthesis of representative analogs.

This analog is a key intermediate for compounds with a nitrogen linkage to the phenyl ring. Its synthesis often starts from a protected 4-piperidone and involves the introduction of the aminophenyl group.

This analog introduces a reactive hydroxymethyl group on the phenyl ring, allowing for further functionalization.

Data Presentation

The following tables summarize the quantitative data for the synthesized analogs, including reaction yields and key characterization data.

Table 1: Synthesis and Yield of this compound Analogs

| Compound | Synthetic Method | Starting Materials | Yield (%) |

| tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate | Boc Protection | piperidin-4-ylmethanol, (Boc)₂O | 85.0 |

| tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate | Sulfonylation | tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, p-toluenesulfonyl chloride | 45.1 |

| tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate | Substitution | tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate, methyl 4-hydroxy-3-methoxybenzoate | 51.2 |

Table 2: Characterization Data for this compound Analogs

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Mass Spec (ESI-MS) m/z | ¹H NMR (δ, ppm) |

| tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate | C₁₁H₂₁NO₃ | 215.29 | 216.3 [M+H]⁺ | 1.13 (m, 2H), 1.44 (s, 9H), 1.64 (d, 2H), 1.75 (m, 2H), 2.55 (m, 2H), 3.84 (d, 2H), 4.12 (s, 2H) |

| tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate | C₁₈H₂₇NO₅S | 369.48 | 370.5 [M+H]⁺ | 1.13 (m, 2H), 1.44 (s, 9H), 1.64 (d, 2H), 1.75 (m, 2H), 2.44 (s, 3H), 2.55 (m, 2H), 3.84 (d, 2H), 7.34 (d, 2H), 7.80 (d, 2H) |

| tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate | C₂₀H₂₉NO₆ | 379.45 | 380.4 [M+H]⁺ | 1.13 (m, 2H), 1.44 (s, 9H), 1.64 (d, 2H), 1.75 (m, 2H), 2.44 (s, 3H), 2.55 (m, 2H), 3.84 (d, 2H), 4.12 (s, 2H), 7.34 (d, 2H), 7.80 (d, 2H) |

| tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate | C₁₆H₂₄N₂O₂ | 276.37 | - | - |

| tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate | C₁₇H₂₅NO₃ | 291.39 | - | - |

Experimental Protocols

This section provides detailed methodologies for the key synthetic transformations.

Protocol 1: General Procedure for N-Boc Protection

-

To a solution of the piperidine derivative (1.0 equiv) in a suitable solvent (e.g., THF, dioxane/water), add a base such as sodium bicarbonate or triethylamine (2.0 equiv).

-

Cool the mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, add water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel if necessary.[5]

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

-

In a reaction vessel, combine the aryl halide or triflate (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv).

-

Add a degassed solvent system (e.g., toluene/ethanol/water or dioxane/water).

-

Heat the mixture to the desired temperature (typically 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) and stir for 2-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

-

To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., XPhos, BINAP, 2-10 mol%), and a strong base (e.g., NaOtBu, K₃PO₄, 1.2-2.0 equiv) under an inert atmosphere.

-

Add the aryl halide (1.0 equiv) and the amine (1.1-1.5 equiv) followed by a dry, degassed solvent (e.g., toluene, dioxane).

-

Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the mixture to room temperature and quench with water.

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

-

Purify the crude product by column chromatography.[6]

Biological Activity and Signaling Pathways

Derivatives of this compound have shown interactions with several biological targets, implicating their involvement in various signaling pathways.

NMDA Receptor Antagonism

Certain 4-(4-hydroxyphenyl)piperidine derivatives act as antagonists at the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory.[4][7] Overactivation of NMDA receptors can lead to excitotoxicity and neuronal cell death, a process implicated in several neurodegenerative diseases. Antagonists of the NMDA receptor can block this excitotoxic cascade.

Caption: NMDA Receptor Antagonism by 4-hydroxyphenyl-piperidine analogs.

Tyrosinase Inhibition

Phenolic compounds are known inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[8] Inhibition of tyrosinase can be beneficial in treating hyperpigmentation disorders. The 4-hydroxyphenyl moiety of the core structure can mimic the natural substrate of tyrosinase, L-tyrosine, and act as a competitive inhibitor.

Caption: Inhibition of the Tyrosinase pathway by 4-hydroxyphenyl-piperidine analogs.

Conclusion

The this compound scaffold is a valuable building block in medicinal chemistry, providing access to a wide array of potentially therapeutic compounds. The synthetic routes outlined in this guide, particularly those employing modern cross-coupling reactions, offer efficient and versatile methods for the preparation of diverse analogs. The characterization data presented provides a useful reference for researchers in this field. Furthermore, the exploration of their interactions with key biological targets such as the NMDA receptor and tyrosinase highlights the potential of these compounds in the development of new treatments for neurological and dermatological conditions. This guide serves as a foundational resource for scientists and professionals engaged in the synthesis and development of novel piperidine-based therapeutics.

References

- 1. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Monarch Initiative [next.monarchinitiative.org]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. NMDA receptor - Wikipedia [en.wikipedia.org]

- 8. Tyrosinase Inhibitors Naturally Present in Plants and Synthetic Modifications of These Natural Products as Anti-Melanogenic Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Tert-butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of tert-butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate as a versatile building block in medicinal chemistry. The protocols detailed below are intended to serve as a guide for the synthesis and evaluation of novel therapeutic agents derived from this scaffold, with a focus on its application in the development of kinase inhibitors for oncology and opioid receptor modulators for pain management.

Introduction

This compound is a key intermediate in drug discovery, offering a synthetically tractable scaffold for the development of a diverse range of therapeutic agents. The piperidine ring is a prevalent motif in many FDA-approved drugs, and the 4-hydroxyphenyl group provides a convenient handle for further functionalization. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled reactions and can be readily removed under acidic conditions to enable subsequent modifications. This document outlines the application of this versatile building block in the synthesis of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors and opioid receptor modulators, providing detailed experimental protocols and relevant biological data.

Applications in Drug Discovery

Intermediate for Kinase Inhibitors (e.g., Vandetanib Analogs)

The 4-hydroxyphenyl moiety of the title compound can be elaborated to construct inhibitors of various kinases, including VEGFR-2, which is a key mediator of angiogenesis in cancer. By functionalizing the hydroxyl group, it is possible to synthesize analogs of approved drugs like Vandetanib. Vandetanib is a potent inhibitor of VEGFR2 tyrosine kinase and also shows activity against epidermal growth factor receptor (EGFR) tyrosine kinase.[1]

Precursor for Opioid Receptor Modulators

The 4-(4-hydroxyphenyl)piperidine scaffold is structurally related to the 4-anilinopiperidine core found in potent opioid analgesics like fentanyl and its analogs. The hydroxyl group can be converted to an amino group, followed by N-arylation, to access this class of compounds. The synthesis of fentanyl and its derivatives often involves the use of 4-anilinopiperidine intermediates.[2]

Data Presentation

The following table summarizes the in vitro activity of a series of bis([3][4][5]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives, which are structurally distinct from direct derivatives of the title compound but serve as an example of structure-activity relationship (SAR) data for VEGFR-2 inhibitors.

| Compound ID | R | Anti-proliferative Activity (IC50, µM) | VEGFR-2 Inhibition (IC50, nM) |

| MCF-7 | HepG2 | ||

| 23h | 4-chlorophenyl | 37.2 | 22.3 |

| 23l | 4-bromophenyl | 19.4 | 11.3 |

| 24b | 4-chlorophenyl | 42.7 | 30.3 |

| 24c | 4-bromophenyl | 40.7 | 29.8 |

| Sorafenib | - | 5.1 | 3.9 |

Data extracted from a study on bis([3][4][5]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives to illustrate typical SAR data presentation.[6]

Experimental Protocols

Synthesis of a Key Intermediate for Vandetanib Analogs